molecular formula C9H19NO2 B12564318 Nonyl nitrite CAS No. 192699-41-5

Nonyl nitrite

Cat. No.: B12564318
CAS No.: 192699-41-5
M. Wt: 173.25 g/mol
InChI Key: RGLUKHFGBSKWIL-UHFFFAOYSA-N
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Description

Historical Trajectory of Alkyl Nitrite (B80452) Chemistry

The study of alkyl nitrites dates back to the mid-19th century. In 1844, the French chemist Antoine Jérôme Balard, known for his discovery of bromine, became the first to synthesize an alkyl nitrite, specifically amyl nitrite. chemeo.com His process involved reacting amyl alcohol with nitrous acid. chemeo.com

Shortly thereafter, the physiological effects of these compounds were noted, and in 1867, Scottish physician Sir Thomas Lauder Brunton pioneered the medical use of amyl nitrite for the treatment of angina. chemeo.comlibretexts.org This application was based on its ability to act as a vasodilator. smolecule.com Concurrently with their exploration in medicine, alkyl nitrites began to be recognized for their utility as reagents in chemical synthesis, a role that has been developing since the late 19th century. parchem.comlookchem.com Their unique reactivity has allowed them to serve as valuable tools in a variety of organic transformations. lookchem.com

Contemporary Significance of Nonyl Nitrite in Chemical Research

In modern chemical research, alkyl nitrites are valued as precursors for generating alkoxy radicals, which are key reactive intermediates in both atmospheric chemistry and organic synthesis. mit.eduacs.org this compound, as a specific member of this class, has been utilized in specialized research to understand complex chemical processes.

A significant application of this compound and its isomers is in the study of secondary organic aerosol (SOA) formation, a critical component of atmospheric particulate matter. mit.edu Research groups have synthesized and used specific C10 alkyl nitrite isomers, including various nonyl nitrites (e.g., 2-methyl-4-nonyl nitrite, 5-nonyl nitrite), to generate individual alkoxy radicals through photolysis. mit.edulookchem.com This approach simplifies the otherwise complex reaction systems of alkane oxidation, allowing for a detailed examination of how the specific structure of an alkoxy radical—such as the position of the radical center and the branching of the carbon skeleton—influences its subsequent reaction pathways. mit.edu

These studies have shown that the fate of the alkoxy radical, whether it undergoes isomerization or fragmentation, is a key determinant of the yield and composition of the resulting SOA. mit.edu For instance, the photolysis of 5-nonyl nitrite was studied to observe the products formed from the resulting alkoxy radical. lookchem.com Research has demonstrated that straight-chain alkoxy radicals, particularly those with the radical center near the end of the carbon chain, tend to produce higher SOA yields, suggesting that isomerization reactions are predominant. mit.edu Conversely, branched alkoxy radicals result in lower yields, indicating that fragmentation reactions are more likely. mit.edu This targeted use of specific isomers like this compound provides crucial data for refining atmospheric chemistry models.

Beyond atmospheric studies, the generation of alkoxy radicals from alkyl nitrites is a powerful strategy in organic synthesis for C-H bond functionalization. nih.gov While many studies refer to general alkyl nitrites, the principles apply to this compound as a precursor for generating a nonyloxy radical. This radical can then undergo intramolecular hydrogen atom transfer (HAT), enabling the selective functionalization of otherwise unreactive C-H bonds, a foundational concept of the Barton reaction. nih.gov

Table 1: Physicochemical Properties of this compound This table summarizes key identifiers and properties of the n-nonyl nitrite compound.

PropertyValueSource(s)
IUPAC Name n-nonyl nitrite smolecule.com
Molecular Formula C₉H₁₉NO₂ smolecule.com
Molecular Weight 173.25 g/mol smolecule.com
CAS Number 192699-41-5 smolecule.com
Canonical SMILES CCCCCCCCCON=O smolecule.com
InChI Key RGLUKHFGBSKWIL-UHFFFAOYSA-N smolecule.com

Fundamental Principles of Nitrite Ester Reactivity

The chemical reactivity of alkyl nitrites is primarily dictated by the nature of the O–NO (ester) bond. This bond is relatively weak, with a bond energy of approximately 40–50 kcal·mol⁻¹, making it susceptible to homolytic cleavage. parchem.com This cleavage can be induced by heat or, more commonly, by ultraviolet light (photolysis). lookchem.comtandfonline.com

The primary photochemical event is the breaking of the O–N bond to generate two radical species: an alkoxy radical (RO•) and a nitric oxide radical (•NO). mit.edunih.gov

RO–N=O + hν → RO• + •NO

This generation of an alkoxy radical is the basis for one of the most well-known transformations involving alkyl nitrites: the Barton reaction. The Barton reaction is a photochemical process that converts an alkyl nitrite into a δ-nitroso alcohol. tandfonline.com The mechanism involves the initial photolytic cleavage to form the alkoxy radical, which then abstracts a hydrogen atom from the δ-carbon (the carbon atom four positions away) via a sterically favored six-membered ring transition state. tandfonline.com The resulting carbon-centered radical then recombines with the nitric oxide radical to form the δ-nitroso compound, which typically tautomerizes to the more stable oxime. tandfonline.com

Beyond the Barton reaction, alkyl nitrites serve as versatile reagents in other organic transformations:

Nitrosating Agents : In the presence of an acid, alkyl nitrites can form the nitrosonium ion (NO⁺), which is a potent electrophile capable of nitrosating various nucleophiles, such as amines and enolates. libretexts.org

Oxime Formation : Alkyl nitrites are used to convert compounds with acidic methylene (B1212753) or methyl groups (strong carbon acids), such as ketones and nitriles, into oximes in the presence of an acid or base catalyst. parchem.com

Oxidation and Reduction : this compound can be oxidized to produce nonanoic acid and nitrogen oxides, or reduced to yield nonanol and nitrogen oxides using appropriate reagents. smolecule.com

Table 2: Research Findings on Alkoxy Radical Structure and SOA Yield This table presents generalized findings from atmospheric chemistry research on how the structure of C10 alkoxy radicals, generated from their corresponding alkyl nitrite precursors, affects Secondary Organic Aerosol (SOA) yields. mit.edu

Alkoxy Radical TypeRelative SOA YieldPredominant Reaction Pathway
Primary/Secondary (Straight-Chain) HighIsomerization
Branched LowFragmentation
α,β-Disubstituted No Observed AerosolFragmentation

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

nonyl nitrite
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8-9-12-10-11/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLUKHFGBSKWIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCON=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564484
Record name Nonyl nitrite
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192699-41-5
Record name Nonyl nitrite
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Nonyl Nitrite

Evolution of Nonyl Nitrite (B80452) Synthesis Techniques

The synthesis of alkyl nitrites, including nonyl nitrite, has traditionally been centered around the esterification of the corresponding alcohol. Early methods relied on the in situ generation of nitrous acid, a reactive and unstable species, from the reaction of a metal nitrite with a strong mineral acid. While effective, these early batch processes often contended with challenges related to reaction control, temperature management, and the generation of acidic waste streams.

Over time, advancements in chemical process technology have led to the development of more sophisticated and controlled methods for this compound synthesis. These include the exploration of different nitrosating agents, the use of catalytic systems to improve reaction rates and selectivity, and the implementation of continuous flow technologies. These modern approaches aim to enhance the safety, efficiency, and environmental profile of this compound production. The evolution of these techniques reflects a broader trend in chemical manufacturing towards more sustainable and economically viable processes.

Esterification Routes for this compound Generation

Esterification remains a cornerstone of this compound synthesis. This class of reactions involves the formation of the ester by reacting nonyl alcohol with a suitable source of the nitroso group.

Nitrous Acid Mediated Esterification Variants

The most common method for synthesizing alkyl nitrites is the reaction of an alcohol with nitrous acid (HNO₂) researchgate.net. Since nitrous acid is unstable, it is typically generated in situ by the slow addition of a strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), to a cooled aqueous solution of a metal nitrite, most commonly sodium nitrite (NaNO₂) researchgate.netyoutube.com.

C₉H₁₉OH + NaNO₂ + H₂SO₄ → C₉H₁₉ONO + NaHSO₄ + H₂O

A general laboratory procedure, adaptable for this compound, involves dissolving sodium nitrite in water and then cooling the solution in an ice bath. A pre-cooled mixture of nonyl alcohol and sulfuric acid is then added dropwise while maintaining a low temperature (typically around 0°C) to prevent the decomposition of nitrous acid and minimize the formation of nitrogen oxide byproducts nih.govgoogle.com. The this compound, being less dense and immiscible with the aqueous phase, forms a separate layer that can be isolated.

Another variant involves the reaction of nonyl alcohol with concentrated nitric acid researchgate.net. However, this method requires careful control to avoid strong oxidation of the alcohol.

Table 1: Comparison of Nitrous Acid Mediated Esterification Conditions for Alkyl Nitrites

Parameter Method 1: NaNO₂/H₂SO₄ Method 2: NaNO₂/HCl
Reactants Nonyl alcohol, Sodium nitrite, Sulfuric acid Nonyl alcohol, Sodium nitrite, Hydrochloric acid
Solvent Water Water
Temperature 0-5 °C 0-5 °C
Key Considerations Slow addition of acid is crucial to control the reaction rate and temperature. Similar to the sulfuric acid method, temperature control is essential.

| Byproducts | Sodium bisulfate, Water | Sodium chloride, Water |

This table is a generalized representation based on common procedures for alkyl nitrite synthesis.

Transesterification Processes

Transesterification is another viable route for the synthesis of this compound. This equilibrium-driven process involves the reaction of an existing ester with an alcohol in the presence of a catalyst organic-chemistry.org. In the context of this compound synthesis, a more volatile and readily available alkyl nitrite, such as tert-butyl nitrite, can be reacted with nonyl alcohol.

The reaction can be represented as:

(CH₃)₃CONO + C₉H₁₉OH ⇌ C₉H₁₉ONO + (CH₃)₃COH

This reaction is typically catalyzed by an acid journals.co.zamasterorganicchemistry.com. To drive the equilibrium towards the formation of this compound, an excess of nonyl alcohol can be used, or the more volatile tert-butanol (B103910) can be removed from the reaction mixture by distillation. tert-Butyl nitrite is often chosen as the nitrosating agent in this process because it is a tertiary nitrite and less prone to acid-catalyzed oxidative decomposition compared to primary and secondary alkyl nitrites journals.co.za. The efficiency of this exchange process is influenced by the structure of the alcohol, with primary alcohols like nonanol reacting more readily than secondary or tertiary alcohols journals.co.za.

Advanced Approaches in this compound Synthesis

In pursuit of greater efficiency, safety, and sustainability, more advanced synthetic methodologies for producing this compound have been explored. These approaches often involve the use of novel catalytic systems and innovative process designs.

Catalytic Strategies in this compound Production

While traditional esterification methods often rely on stoichiometric amounts of strong acids, modern catalytic strategies aim to reduce waste and improve reaction efficiency.

Heterogeneous Catalysis : The use of solid acid catalysts can simplify the purification process, as the catalyst can be easily removed by filtration. Although specific applications for this compound are not widely reported, materials like silica-supported cerium ammonium (B1175870) nitrate (B79036) have been used as heterogeneous catalysts for other organic transformations, suggesting their potential applicability in esterification reactions mdpi.com.

Phase-Transfer Catalysis (PTC) : This technique is particularly useful for reactions involving reactants that are soluble in two different immiscible phases, such as an aqueous solution of sodium nitrite and an organic phase containing nonyl alcohol. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the nitrite anion from the aqueous phase to the organic phase, where it can react with the alcohol acsgcipr.orgcrdeepjournal.org. This can lead to faster reaction rates, milder reaction conditions, and reduced byproduct formation acsgcipr.org.

Table 2: Potential Catalytic Strategies for this compound Synthesis

Catalytic Approach Catalyst Example Potential Advantages
Heterogeneous Catalysis Sulfated zirconia, Acidic resins Ease of catalyst separation and recycling, reduced corrosion.

| Phase-Transfer Catalysis | Tetrabutylammonium bromide | Milder reaction conditions, increased reaction rates, suitability for biphasic systems. |

This table presents potential catalytic systems based on general principles of esterification and phase-transfer catalysis.

Green Chemistry Principles in Nitrite Ester Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for all chemical compounds, including this compound. The goal is to minimize the environmental impact of chemical processes.

Key green chemistry principles applicable to this compound synthesis include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids. Some esterification reactions can even be performed under solvent-free conditions mdpi.com.

Energy Efficiency : Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis : Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste mdpi.com.

Continuous Flow Synthesis : The use of microreactors or continuous flow systems offers significant advantages in terms of safety, heat and mass transfer, and scalability for the production of alkyl nitrites nih.govresearchgate.netresearchgate.net. These systems allow for precise control over reaction parameters, leading to higher yields and purity with shorter reaction times researchgate.net. A continuous-flow process for producing alkyl nitrites by reacting nitrogen dioxide with an alcohol in a counterflow-operated column has also been developed google.com.

The application of these principles can lead to the development of more sustainable and economically viable methods for the production of this compound.

Continuous Flow Methodologies for this compound

Continuous flow chemistry represents a modern and efficient approach to the synthesis of chemical compounds, including alkyl nitrites like this compound. nih.gov This methodology offers significant advantages over traditional batch processing, such as enhanced heat and mass transfer, precise control over reaction parameters (e.g., temperature, pressure, and residence time), and improved safety for exothermic reactions. nih.govresearchgate.net

The synthesis of alkyl nitrites in a continuous flow system typically involves the reaction of the corresponding alcohol with a nitrosating agent within a microreactor or a flow reactor. researchgate.net For this compound, this would involve pumping streams of nonyl alcohol and a suitable nitrosating agent, such as a solution of sodium nitrite and an acid, into a reactor where they mix and react. researchgate.netrsc.org The product stream then continuously exits the reactor for purification.

Key advantages of employing continuous flow for this compound synthesis include:

Enhanced Safety: The small reactor volume minimizes the amount of hazardous material present at any given time, which is crucial when dealing with potentially unstable nitrite esters.

Improved Yield and Purity: Precise control over stoichiometry and residence time can minimize the formation of byproducts, leading to a cleaner product stream. researchgate.net

Scalability: Production can be scaled up by extending the operation time or by using multiple reactors in parallel, a concept known as numbering-up.

A typical setup for the continuous flow production of an alkyl nitrite involves separate feed solutions, for instance, an aqueous solution of sodium nitrite and an acidic solution of the alcohol, which are pumped into a reactor. researchgate.net The reaction temperature can be precisely controlled using a thermostatting system. The short reaction times, often in the range of seconds to minutes, are a significant advantage of this process. researchgate.netgoogle.com

ParameterTypical Range in Continuous Flow SynthesisRationale
Residence Time5 - 40 secondsEnsures high conversion and yield while minimizing decomposition. google.com
Temperature-10°C to 35°CControls reaction rate and prevents thermal decomposition of the product. google.com
PressureAtmospheric to moderate pressureCan be used to increase reaction rates and control phase behavior. researchgate.net
Reactant StoichiometrySlight excess of nitrosating agent (e.g., 1.03-1.05 equivalents)Drives the reaction to completion. researchgate.net

Purification Techniques for Synthesized this compound

Following its synthesis, crude this compound must be purified to remove unreacted starting materials, byproducts, and residual acid. The purification strategy is critical for obtaining a product of high purity and stability. Common techniques include washing, drying, distillation, and chromatography.

Washing and Neutralization: The crude product is typically first washed to remove water-soluble impurities. A wash with a mild basic solution, such as a sodium bicarbonate solution, is employed to neutralize any remaining acid catalyst (e.g., sulfuric or hydrochloric acid). This is followed by washing with water or a brine solution to remove residual salts. researchgate.net

Drying: After washing, the organic layer containing the this compound is separated and dried using a suitable drying agent, such as anhydrous sodium sulfate, to remove dissolved water. acs.org

Distillation: Distillation is a primary method for purifying alkyl nitrites. reddit.com Due to their thermal sensitivity, distillation is often performed under reduced pressure (vacuum distillation) to lower the boiling point and minimize decomposition. acs.orgsmolecule.com It is crucial to conduct the distillation under an inert atmosphere to prevent oxidative decomposition. smolecule.com

Chromatographic Methods: For achieving very high purity, particularly for analytical or research purposes, chromatographic techniques are employed. smolecule.com

Ion Chromatography (IC): This method is highly effective for quantifying nitrite and nitrate impurities, especially in the presence of other ions like chloride. thermofisher.com By using high-capacity anion-exchange columns and UV detection, sensitive and selective quantification of nitrite can be achieved without interference. thermofisher.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the determination of nitrite levels, often after a derivatization step to enhance volatility and detection. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with electrochemical or fluorescence detection, offers a sensitive and selective means for the analysis and purification of nitrite-containing samples. nih.govnih.gov

Purification TechniquePurposeKey Considerations
Washing (e.g., with Sodium Bicarbonate)Neutralize residual acid catalyst and remove water-soluble impurities.Ensures removal of acidic components that can catalyze decomposition.
Drying (e.g., with Anhydrous Sodium Sulfate)Remove dissolved water from the organic product.Water can promote hydrolysis of the nitrite ester. acs.org
Vacuum DistillationSeparate this compound from less volatile impurities and unreacted alcohol.Reduced pressure is essential to prevent thermal decomposition. acs.orgsmolecule.com
Chromatography (e.g., IC, HPLC)Achieve high purity; remove trace impurities.Often used for analytical-scale purification or quality control. smolecule.comthermofisher.com

Chemical Purification: Specific chemical treatments can be used to remove certain impurities. For instance, treatment with amidosulfuric acid is an effective method for selectively removing other alkyl nitrite impurities that might be present from side reactions. The reaction is: RONO + NH₂SO₃H → ROH + N₂ + H₂SO₄. smolecule.com

Reaction Mechanisms and Chemical Transformations of Nonyl Nitrite

Overview of Alkyl Nitrite (B80452) Reactivity Classes

Alkyl nitrites, with the general structure R-O-N=O, are a class of organic compounds known for their role as versatile reagents in organic synthesis. wikipedia.org Their reactivity is largely dictated by the weak O-N bond, which is susceptible to both homolytic and heterolytic cleavage. wikipedia.org This dual nature allows alkyl nitrites to participate in a variety of chemical transformations.

The primary reactivity classes of alkyl nitrites include:

Nitrosating Agents: Alkyl nitrites can act as electrophilic nitrosating agents, transferring a nitroso group (–N=O) to various nucleophiles. researchgate.netnih.gov This process is fundamental to the synthesis of nitrosamines, nitroso compounds, and oximes. wikipedia.orgchemeurope.com The nitrosating ability of alkyl nitrites can be influenced by reaction conditions, such as the presence of acid or base catalysts. wikipedia.orgtandfonline.com

Radical Precursors: Homolytic cleavage of the O-N bond in alkyl nitrites upon photolysis or thermolysis generates an alkoxy radical (RO•) and a nitric oxide radical (•NO). wikipedia.orgnumberanalytics.com The generated alkoxy radicals are highly reactive intermediates that can initiate a cascade of subsequent reactions, including hydrogen abstraction and C-C bond cleavage. caltech.edunih.gov

The specific reaction pathway that an alkyl nitrite, such as nonyl nitrite, will follow depends on factors like the reaction conditions (e.g., temperature, light), the presence of other reagents, and the nature of the substrate.

Nitrosation Reactions Catalyzed by this compound

This compound, like other alkyl nitrites, serves as a catalyst for nitrosation reactions, which involve the introduction of a nitroso group into an organic molecule. These reactions are crucial in various synthetic transformations.

N-Nitrosation Pathways

N-nitrosation is the process of forming an N-nitroso compound, typically from the reaction of a nitrosating agent with a secondary amine. wikipedia.org this compound can facilitate this transformation by delivering the nitrosonium ion (NO+) or a related electrophilic nitrosating species.

The general mechanism for the N-nitrosation of a secondary amine (R₂NH) by an alkyl nitrite (R'ONO) can be summarized as follows:

Protonation of the alkyl nitrite, often catalyzed by an acid, enhances its electrophilicity.

The nucleophilic nitrogen of the secondary amine attacks the electrophilic nitrogen of the activated alkyl nitrite.

Subsequent loss of an alcohol molecule (R'OH) and a proton yields the stable N-nitrosamine (R₂N-N=O). wikipedia.org

The rate of N-nitrosation is influenced by the basicity of the amine and the pH of the reaction medium. biotech-asia.orgeuropa.eu While secondary amines readily form stable nitrosamines, primary amines yield unstable primary nitrosamines that can decompose to diazonium ions. wikipedia.orgmasterorganicchemistry.com Tertiary amines are generally less reactive towards nitrosation. efpia.eu

O-Nitrosation Pathways

O-nitrosation involves the formation of a nitrite ester through the reaction of an alcohol with a nitrosating agent. Since this compound is itself a nitrite ester, its involvement in O-nitrosation typically refers to transesterification-like reactions or the nitrosation of other hydroxyl-containing compounds. For instance, in the presence of a different alcohol, an equilibrium can be established, leading to the formation of a new nitrite ester.

The reaction of thiols (RSH) with alkyl nitrites can lead to the formation of S-nitrosothiols (RSNO), a process also known as S-nitrosation. wikipedia.org This reaction proceeds via the attack of the sulfur nucleophile on the nitrosating species derived from the alkyl nitrite. S-nitrosothiols are of significant interest in biochemistry due to their role in nitric oxide signaling. wikipedia.org

C-Nitrosation Pathways

C-nitrosation is the introduction of a nitroso group directly onto a carbon atom. This reaction typically occurs with carbon atoms that are activated by adjacent electron-withdrawing groups, such as carbonyls, or in electron-rich aromatic systems like phenols. nih.gov

Alkyl nitrites are effective reagents for the C-nitrosation of activated methylene (B1212753) compounds. nih.gov For example, ketones can be nitrosated at the α-carbon in the presence of an alkyl nitrite and an acid or base catalyst. chemeurope.comnih.gov The reaction proceeds through the enol or enolate form of the ketone, which acts as the nucleophile attacking the nitrosating agent. The initial product is a nitroso ketone, which often tautomerizes to the more stable oxime. nih.gov

The nitrosation of phenols with alkyl nitrites typically occurs at the para-position to the hydroxyl group, yielding p-nitrosophenols, which exist in equilibrium with their quinone monoxime tautomers. nih.gov

Radical Generation and Reactivity Initiated by this compound

The relatively weak O-N bond in this compound makes it a good precursor for radical generation, particularly through photolysis or thermolysis. wikipedia.org

Alkoxy Radical Formation and Subsequent Reactions

Upon absorption of energy (e.g., UV light), this compound undergoes homolytic cleavage of the O-N bond to produce a nonyloxy radical (C₉H₁₉O•) and a nitric oxide radical (•NO). numberanalytics.comcaltech.edu

RONO + hν → RO• + •NO caltech.edu

The nonyloxy radical is a highly reactive intermediate that can undergo several subsequent reactions, significantly influencing the final product distribution. The primary reaction pathways for alkoxy radicals include:

Hydrogen Abstraction: The alkoxy radical can abstract a hydrogen atom from a suitable donor molecule (R'-H) to form a nonanol (C₉H₁₉OH) and a new radical (R'•). Intramolecular hydrogen abstraction is also a possibility, particularly through a six-membered ring transition state (1,5-hydrogen shift), leading to the formation of a carbon-centered radical within the same molecule. caltech.edu

β-Scission (Fragmentation): The alkoxy radical can undergo fragmentation by breaking a carbon-carbon bond at the β-position to the oxygen atom. This results in the formation of a carbonyl compound and a new, smaller alkyl radical. nih.gov The regioselectivity of β-scission is governed by the stability of the resulting alkyl radical. nih.gov

Reaction with Oxygen: In the presence of molecular oxygen (O₂), the alkoxy radical can react to form a carbonyl compound and a hydroperoxyl radical (HO₂•). caltech.edu

Reaction with Nitric Oxide: The alkoxy radical can recombine with the initially formed nitric oxide radical to regenerate the starting this compound, or it can react with another nitric oxide molecule to form an alkyl nitrate (B79036) (RONO₂). mit.eduacs.org

The competition between these different reaction pathways for the nonyloxy radical is dependent on factors such as the concentration of reactants, temperature, and the presence of oxygen. caltech.edunsf.gov

Nitrogen Dioxide Radical Induced Pathways

The interaction of this compound with nitrogen dioxide radicals (•NO₂) is characterized by radical abstraction reactions. The nitrogen dioxide radical is a key species in various nitration and oxidation processes. mdpi.comnih.gov In biological contexts, myeloperoxidase can generate reactive nitrogen species, including a nitrogen dioxide radical-like species, which promotes the peroxidation of lipids. core.ac.uk The primary pathway for the reaction between •NO₂ and an alkyl chain, such as the nonyl group in this compound, involves hydrogen atom abstraction.

The •NO₂ radical can abstract a hydrogen atom from the nonyl chain, leading to the formation of a carbon-centered radical on the this compound molecule and nitrous acid (HNO₂).

Reaction Scheme: C₉H₁₉ONO + •NO₂ → •C₉H₁₈ONO + HNO₂

The site of hydrogen abstraction is influenced by the stability of the resulting carbon radical, with tertiary hydrogens being more susceptible than secondary, which are more susceptible than primary hydrogens. The newly formed this compound radical is highly reactive and can undergo further reactions, such as cross-linking with other radical species or reacting with molecular oxygen, initiating complex radical chain processes.

Redox Chemistry of this compound

The nitrogen atom in the nitrite group of this compound possesses an oxidation state of +3. This intermediate oxidation state allows the compound to function as both an oxidizing and a reducing agent, depending on the reaction partner. wikipedia.org

As an oxidizing agent, this compound accepts electrons, causing the oxidation of a substrate while its own nitrogen atom is reduced. The reduction products of the nitrite moiety can vary but often include nitric oxide (NO), where nitrogen is in the +2 oxidation state. wikipedia.org

A generalized reaction is the oxidation of a substrate (Substrate-H₂) by this compound:

C₉H₁₉ONO + Substrate-H₂ → C₉H₁₉OH + H₂O + Substrate

In this process, the this compound is reduced to nonanol and water, while the substrate is oxidized. The specific products and stoichiometry depend heavily on the nature of the reducing agent and the reaction conditions.

This compound can be readily reduced by various chemical reagents. The reduction typically affects the nitrite functional group, converting it into different nitrogen-containing species with lower oxidation states, while the nonyl group is converted to nonanol. smolecule.com Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce this compound to nonanol and nitrogen-containing byproducts. smolecule.com The nature of the nitrogenous product depends on the strength of the reducing agent used. wikipedia.org

Reducing AgentPrimary Products from this compoundGeneral Principle Source
Lithium Aluminum Hydride (LiAlH₄)Nonanol, Nitrogen Oxides smolecule.com
Hydrogen Sulfide (H₂S)Nonanol, Ammonia (B1221849) (NH₃) wikipedia.org
Tin(II) ions (Sn²⁺)Nonanol, Hyponitrous Acid (H₂N₂O₂) wikipedia.org
Sulfur Dioxide (SO₂)Nonanol, Nitric Oxide (NO), Dinitrogen Monoxide (N₂O) wikipedia.org

In biological systems, various proteins and enzymes can catalyze the reduction of nitrites to nitric oxide, a process known as bioactivation. nih.gov This reduction is a key aspect of the physiological effects of alkyl nitrites.

Thermal and Photochemical Decomposition Kinetics of this compound

The stability of this compound is limited, and it can decompose under the influence of heat or light through distinct kinetic pathways.

Studies on analogous compounds, such as trifluoroacetyl nitrite, provide insight into the gas-phase thermal decomposition of alkyl nitrites. rsc.org The decomposition is typically a first-order reaction initiated by the homolytic cleavage of the weakest bond in the molecule, the alkoxy-nitroso (O-NO) bond. rsc.org This bond has a dissociation energy that allows for fragmentation at moderate temperatures.

The primary rate-determining step is: C₉H₁₉O–NO (g) → C₉H₁₉O• (g) + •NO (g)

This initial fragmentation yields a nonyloxy radical (C₉H₁₉O•) and a nitric oxide radical (•NO). The nonyloxy radical is unstable and can undergo several subsequent rapid reactions, including:

β-Scission: Fragmentation of the carbon-carbon bond adjacent to the oxygen, yielding an aldehyde (e.g., formaldehyde (B43269) if cleavage occurs at the end of the chain) and a smaller alkyl radical.

Intramolecular Hydrogen Abstraction: Abstraction of a hydrogen atom from within the nonyl chain to form a hydroxyalkyl radical.

Reaction with NO: Recombination with nitric oxide, which is unlikely to be productive, or reaction with a second nitric oxide molecule.

Key Steps in Gas-Phase Thermal Decomposition

Step Reaction Description Products Source of Analogy
Initiation Homolytic cleavage of the O-NO bond Nonyloxy radical, Nitric oxide radical rsc.org
Propagation β-scission of the nonyloxy radical Aldehyde/Ketone, Alkyl radical General radical chemistry

| Propagation | Intramolecular H-abstraction | Hydroxyalkyl radical | General radical chemistry |

In solution, the photolysis of alkyl nitrites proceeds via different mechanisms, most notably the Barton reaction, especially for nitrites with a carbon chain of at least four atoms. youtube.comlookchem.com This reaction is initiated by the photochemical homolytic cleavage of the O–NO bond upon absorption of UV light, generating an alkoxy radical and a nitric oxide radical within a solvent cage. youtube.comresearchgate.net

The key steps of the Barton reaction for this compound are:

Photochemical Homolysis: C₉H₁₉O–NO + hν → [C₉H₁₉O• + •NO]solvent cage

Intramolecular Hydrogen Abstraction: The highly reactive nonyloxy radical abstracts a hydrogen atom from the delta-carbon (the fourth carbon from the oxygen) of the nonyl chain. This is a sterically favored 1,5-hydrogen shift that proceeds through a six-membered cyclic transition state.

Radical Recombination: The resulting carbon-centered radical on the delta-position then combines with the nitric oxide radical to form a delta-nitroso alcohol. youtube.com

The delta-nitroso alcohol product typically exists in equilibrium with its tautomer, a more stable oxime. youtube.com For primary and secondary nitrites with shorter chains, this reaction is less efficient. lookchem.com Competing with the Barton reaction is the decomposition of the alkoxy radical via other pathways if it escapes the solvent cage. lookchem.com

Theoretical and Computational Investigations of Nonyl Nitrite

Quantum Chemical Characterization of Nonyl Nitrite (B80452) Electronic Structure

The electronic structure of nonyl nitrite, defined by the arrangement of its electrons in molecular orbitals, is fundamental to its chemical properties. Computational methods allow for a detailed characterization of this structure, providing insights into its reactivity and bonding.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to specific orbitals that extend over the entire molecule. Key to understanding a molecule's reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and geometry of these frontier orbitals are critical predictors of chemical behavior.

For alkyl nitrites, the HOMO is typically associated with the lone pair electrons on the oxygen and nitrogen atoms of the nitrite group. journals.co.za Specifically, it often involves a non-bonding orbital with significant character on the terminal oxygen atom of the N=O group. The LUMO is generally the corresponding antibonding π* orbital (π*N=O). The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and its susceptibility to electronic excitation. pku.edu.cn A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, influencing its photochemical properties. researchgate.net In this compound, the long alkyl chain primarily acts as an electron-donating group through inductive effects, which can slightly raise the energy of the HOMO compared to smaller alkyl nitrites, potentially narrowing the HOMO-LUMO gap.

Ab initio molecular orbital calculations on simpler alkyl nitrites like methyl nitrite have been performed to determine orbital energies and compositions, providing a solid foundation for these predictions. royalsocietypublishing.orgnih.gov These studies confirm that the frontier orbitals are localized on the R-O-N=O functional group, which dictates the primary sites of reactivity. scielo.org.ar

Molecular OrbitalPrimary Atomic ContributionOrbital TypeSignificance
HOMOOxygen/Nitrogen (O-N=O)Non-bonding (n)Site of electron donation (nucleophilicity), involved in n→π* transitions.
LUMONitrogen/Oxygen (N=O)Antibonding (π)Site of electron acceptance (electrophilicity), involved in n→π and π→π* transitions.
HOMO-1Oxygen/Alkyl Group (C-O-N)Sigma (σ)Contributes to the stability of the ester linkage.

The distribution of electron density within the this compound molecule is uneven due to the differing electronegativities of the atoms. The oxygen and nitrogen atoms of the nitrite group are highly electronegative, drawing electron density away from the carbon and hydrogen atoms of the nonyl chain. This polarization is key to predicting reactive sites.

Computational chemistry visualizes this through Molecular Electrostatic Potential (MEP) maps. In an MEP map for this compound, regions of negative electrostatic potential (typically colored red or yellow) would be concentrated around the oxygen atoms of the nitrite group, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive potential (blue) would be found around the hydrogen atoms of the alkyl chain.

In Silico Spectroscopic Signature Prediction for this compound

Computational methods can predict the spectroscopic signatures of molecules with a high degree of accuracy. These simulations are invaluable for identifying unknown compounds and for interpreting experimental spectra.

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds connecting them. DFT calculations are routinely used to compute these vibrational frequencies and their corresponding intensities. nih.govfaccts.de

For this compound, the most characteristic vibrations are associated with the nitrite functional group. researchgate.net The N=O stretching vibration gives rise to a very strong absorption band in the IR spectrum, typically in the range of 1650-1680 cm⁻¹. Another strong band, corresponding to the N-O single bond stretch, appears around 800-850 cm⁻¹. The long alkyl chain would exhibit characteristic C-H stretching vibrations (2850-3000 cm⁻¹) and various bending and rocking modes at lower frequencies. Like other n-alkyl nitrites, this compound is expected to exist as a mixture of conformers (e.g., cis/trans or syn/anti isomers), which can lead to the doubling of some characteristic frequency bands in the gas phase. acs.org

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
C-H Stretch (Alkyl)2850 - 3000StrongStrong
N=O Stretch1650 - 1680Very StrongMedium
CH₂ Scissor1450 - 1470MediumMedium
C-O Stretch1000 - 1050StrongWeak
N-O Stretch800 - 850StrongStrong
O-N=O Bend600 - 650StrongMedium

UV-Vis spectroscopy measures the absorption of light that causes electrons to be promoted from a ground state to an excited state. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra of molecules. aip.orgresearchgate.net

Alkyl nitrites exhibit two characteristic absorption bands in the UV-Vis region. The most prominent is a weak, broad absorption band in the near-UV region (around 300-400 nm), which is attributed to the n→π* electronic transition. aip.org This transition involves promoting a non-bonding electron from the HOMO (located on the oxygen atom) to the antibonding LUMO (the π* orbital of the N=O bond). A second, much stronger absorption occurs at shorter wavelengths (below 250 nm) and is assigned to a π→π* transition. For this compound, the n→π* transition is what gives the compound its characteristic pale yellow color. The exact position (λmax) of these absorptions can be influenced by the solvent and the conformation of the molecule. TD-DFT calculations can model these transitions and predict their energies and oscillator strengths (intensities). aip.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those using the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict the NMR chemical shifts (δ) for both ¹H and ¹³C nuclei. hhu.desemanticscholar.org

The predicted ¹H NMR spectrum of this compound would show distinct signals for the protons on the different carbons of the nonyl chain. The protons on the carbon atom attached to the oxygen (the α-carbon, -CH₂-ONO) would be the most deshielded, appearing furthest downfield (highest ppm value), typically in the range of 4.0-4.5 ppm, due to the electronegativity of the adjacent oxygen atom. libretexts.org The other methylene (B1212753) (-CH₂-) groups along the chain would appear in the 1.2-1.8 ppm range, while the terminal methyl (-CH₃) group would be the most shielded, appearing furthest upfield around 0.8-1.0 ppm. libretexts.orgresearchgate.net

Similarly, the ¹³C NMR spectrum would show the α-carbon as the most downfield signal. The chemical shifts of the carbons in the long alkyl chain are influenced by their distance from the electron-withdrawing nitrite group, with the effect diminishing further down the chain. researchgate.netpnas.org Computational simulations can resolve the subtle differences between the chemical shifts of the internal methylene carbons, aiding in the complete assignment of the NMR spectrum. hhu.de

NucleusPosition in Nonyl ChainPredicted Chemical Shift (δ, ppm)Reason for Shift
¹H-CH₂-ONO (α-position)4.0 - 4.5Strong deshielding by electronegative ONO group.
¹H-CH₂- (β-position)1.6 - 1.8Moderate deshielding.
¹HInternal -CH₂- groups1.2 - 1.6Typical alkyl environment. libretexts.org
¹HTerminal -CH₃0.8 - 1.0Most shielded position. libretexts.org
¹³C-CH₂-ONO (α-position)~70 - 75Strong deshielding by ONO group.
¹³CInternal -CH₂- groups~22 - 32Standard sp³ carbon environment.
¹³CTerminal -CH₃~14Standard terminal methyl carbon.

Computational Modeling of this compound Reaction Pathways

Computational modeling serves as a powerful tool to elucidate the intricate details of chemical reactions involving this compound. Through the application of quantum chemical methods, researchers can map out potential energy surfaces, identify transient species, and predict the likelihood of various reaction pathways. These theoretical investigations provide insights that are often difficult or impossible to obtain through experimental means alone.

Transition State Identification and Characterization

A transition state is a fleeting, high-energy configuration that molecules pass through as they transform from reactants to products. numberanalytics.commit.edusolubilityofthings.com Identifying and characterizing the transition state is fundamental to understanding a reaction's mechanism and its rate. numberanalytics.comsolubilityofthings.com For reactions involving this compound, such as thermal decomposition or hydrolysis, computational methods like Density Functional Theory (DFT) are employed to locate these critical structures on the potential energy surface. numberanalytics.comaidic.it

The process begins with proposing a plausible reaction coordinate, which is a geometric parameter that changes continuously during the reaction (e.g., the stretching of the O-N bond for decomposition). By systematically mapping the energy of the system as a function of this coordinate, a maximum energy point—the transition state—can be located. scirp.org Once identified, the transition state is characterized by a unique feature: it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate, which confirms it as a true saddle point on the potential energy surface. numberanalytics.com

For alkyl nitrites, a primary reaction pathway is the homolytic cleavage of the O-N bond to form an alkoxy radical and nitric oxide. worldscientific.com Theoretical studies on smaller alkyl nitrites, such as amyl nitrite, have utilized ab initio calculations to investigate such dissociation mechanisms. researchgate.net These studies show that the characteristics of the transition state can differ depending on the electronic state (e.g., ground state vs. excited state) of the molecule. researchgate.net While specific transition state structures for this compound are not extensively documented in publicly available literature, the principles derived from studies of smaller analogues like methyl, butyl, and amyl nitrite are applicable. researchgate.net

Intrinsic Reaction Coordinate (IRC) calculations are often performed after locating a transition state. numberanalytics.com These calculations trace the reaction path downhill from the transition state to connect it with the corresponding reactants and products, thereby confirming that the identified transition state mediates the reaction of interest. numberanalytics.com

Reaction Energetics and Kinetic Rate Constant Prediction

Reaction energetics involves the calculation of key thermodynamic quantities that govern a chemical process. uni-muenchen.deznotes.org For this compound, this includes determining the activation energy (the energy difference between the reactants and the transition state), the heat of reaction, and the bond dissociation energies (BDEs). worldscientific.comuni-muenchen.de These values are crucial for predicting the feasibility and rate of a reaction.

Computational methods like DFT, with functionals such as B3LYP and PBE1PBE, have been used to calculate the N–O bond dissociation energies and heats of formation for a series of alkyl nitrites. worldscientific.com A notable finding from these studies is that the BDEs of the O-N bond in alkyl nitrites are relatively constant as the alkyl chain length increases. worldscientific.com This suggests that the energetics of O-N bond cleavage in this compound would be similar to that of smaller alkyl nitrites.

The following table illustrates typical calculated thermodynamic data for alkyl nitrites from theoretical studies. While specific values for this compound are not provided in the cited literature, the data for related compounds offer a reasonable approximation.

Table 1: Calculated Thermodynamic Data for Alkyl Nitrites (Gas Phase, 298.15 K)

Compound Method Calculated N-O BDE (kcal/mol) Calculated Heat of Formation (kcal/mol)
Alkyl Nitrites (general) B3LYP/6-311+g** ~40-42 Increases with chain length

Once the activation energy (Ea) is determined from the calculated potential energy surface, it can be used within the framework of Transition State Theory (TST) to predict the kinetic rate constant (k) of the reaction. numberanalytics.com The TST equation relates the rate constant to the free energy of activation. The development of elementary reaction-based kinetic models, often aided by DFT calculations, allows for the prediction of time-dependent concentration profiles of reactants and products. nsf.gov Such models have been successfully applied to understand the photolysis of other nitrogen-containing compounds. nsf.gov For this compound, these models could predict its degradation rate under various conditions, such as in the atmosphere or in solution. tandfonline.com

Solvent Effects on this compound Reactivity: Computational Aspects

The solvent environment can significantly influence the rate and mechanism of a chemical reaction. researchgate.net Computational chemistry provides methods to model these solvent effects, which can be broadly categorized into implicit and explicit solvent models.

In implicit solvent models , such as the Polarizable Continuum Model (PCM), the solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry. tesisenred.net For a reaction involving a polar species like this compound, moving to a more polar solvent would be predicted to stabilize charged or highly polar transition states, potentially accelerating the reaction. nih.gov

Explicit solvent models involve including a number of individual solvent molecules around the reacting species in the calculation. This method is more computationally intensive but can account for specific solute-solvent interactions, such as hydrogen bonding, which are crucial in protic solvents like water or alcohols. researchgate.net For instance, in the hydrolysis of an alkyl nitrite, explicit water molecules can be shown to play a direct role in the proton transfer at the transition state. tandfonline.comresearchgate.net

For this compound, computational studies could explore how its reactivity in key reactions, such as hydrolysis or nitrosation, is altered in different media, from nonpolar organic solvents to aqueous solutions. tandfonline.com For example, the rate of hydrolysis is expected to be influenced by the solvent's ability to stabilize the transition state. tandfonline.com Molecular dynamics (MD) simulations can also reveal how solvent molecules arrange around the this compound molecule and how this "solvent cage" affects its conformational dynamics and reaction pathways. researchgate.net While specific computational studies on solvent effects for this compound are scarce in the literature, the principles are well-established and have been applied to related nitrite and nitrate (B79036) compounds. researchgate.netchemrxiv.org

Environmental Chemistry and Atmospheric Fate of Nonyl Nitrite

Atmospheric Photochemistry and Degradation of Nonyl Nitrite (B80452)

The primary atmospheric loss processes for nonyl nitrite are initiated by solar radiation, leading to either direct photolytic decomposition or the formation of highly reactive species like the hydroxyl radical that subsequently degrade the compound.

The gas-phase reaction with the hydroxyl radical (•OH), a key atmospheric oxidant, contributes to the degradation of this compound. rsc.org The reaction proceeds via the abstraction of a hydrogen atom from the nonyl alkyl chain, forming water and an alkyl radical. rsc.org The general reaction is as follows:

RONO + •OH → •R'ONO + H₂O

Studies on a range of short-chain alkyl nitrites show that the rate constant for this reaction increases with the size of the alkyl group. rsc.org This is because longer and more complex alkyl chains have more hydrogen atoms available for abstraction, including more easily abstracted secondary and tertiary hydrogens. While a specific rate constant for this compound is not available, data from other alkyl nitrites at ambient temperatures provide a strong basis for estimation. rsc.org Research indicates that this reaction pathway involves both hydrogen abstraction from the alkyl group and, to a lesser extent, NO-abstraction pathways. rsc.org

However, under typical sunlit atmospheric conditions, the degradation of alkyl nitrites by hydroxyl radicals is considered a minor removal process when compared to the much faster process of photolysis. rsc.org

Gas-Phase Reaction Rate Constants for OH Attack on Various Alkyl Nitrites (RONO) at Ambient Temperature
Alkyl Group (R)Rate Constant (kOH) (x 109 dm3 mol-1 s-1)
Methyl (CH₃)0.71 ± 0.12
Ethyl (C₂H₅)1.15 ± 0.23
n-Propyl (n-C₃H₇)1.56 ± 0.32
n-Butyl (n-C₄H₉)3.41 ± 1.48
sec-Butyl (sec-C₄H₉)3.89 ± 0.58
iso-Butyl (i-C₄H₉)3.47 ± 0.52
tert-Butyl (t-C₄H₉)0.91 ± 0.15
Data sourced from Cox et al., 1981. rsc.org

The most significant atmospheric degradation pathway for alkyl nitrites is photolysis by solar radiation. rsc.org Alkyl nitrites absorb near-ultraviolet radiation, which leads to the cleavage of the weak oxygen-nitrogen (O-N) bond. rsc.orgd-nb.info This photodissociation reaction produces an alkoxy radical (RO•) and a nitric oxide (•NO) molecule. d-nb.infosioc-journal.cn

RONO + hν (sunlight) → RO• + •NO

For this compound, this reaction would produce a nonyloxy radical and nitric oxide. The nitric oxide molecule is then free to participate in the complex chemical cycles of the atmosphere, particularly those involving nitrogen oxides (NOx) and ozone formation. rsc.orgacs.org The alkoxy radical will undergo further reactions, such as decomposition or isomerization. sioc-journal.cn Studies on the photolysis of similar molecules like n-butyl nitrite and isoamyl nitrite confirm that this decomposition is a primary result of light absorption. d-nb.info

Aqueous Phase Environmental Transformations of this compound

When this compound partitions from the gas phase into an aqueous environment, such as cloud droplets, fog, or wet aerosols, its chemical fate is primarily driven by hydrolysis. sci-hub.setandfonline.com This process involves the reaction of the alkyl nitrite with water to produce the corresponding alcohol (nonanol) and nitrous acid (HONO). researchgate.net

RONO + H₂O ⇌ ROH + HONO

The hydrolysis of alkyl nitrites can be catalyzed by both acids and bases. tandfonline.comresearchgate.net Under neutral pH conditions, the hydrolysis of alkyl nitrites is relatively slow. sci-hub.se Kinetic studies show that the rate of neutral hydrolysis is not heavily dependent on the structure of the alkyl group. sci-hub.se For example, there is only a threefold difference in the hydrolysis rate constant between ethyl nitrite and neopentyl nitrite. sci-hub.se In acidic solutions, the reaction is subject to general acid catalysis, where the rate-determining step involves the protonation of the nitrite group concurrently with the cleavage of the O-N bond. researchgate.net In alkaline solutions, the reaction is also accelerated. tandfonline.com

Furthermore, in the presence of other nucleophiles, alkyl nitrites can undergo rapid nitrosyl exchange reactions. sci-hub.se For instance, they can transfer their nitroso group (-N=O) to other alcohols present in the solution. sci-hub.se

First-Order Rate Constants for the Hydrolysis of Various Alkyl Nitrites (RONO) in Neutral Aqueous Solution (pH 7.0) at 25.0 °C
Alkyl Group (R)Hydrolysis Rate Constant (khyd) (x 105 s-1)
Ethyl (C₂H₅)2.5
n-Propyl (n-C₃H₇)2.6
n-Butyl (n-C₄H₉)2.6
Isobutyl (i-C₄H₉)2.2
Neopentyl (C₅H₁₁)7.7
Isopropyl (i-C₃H₇)1.5
tert-Butyl (t-C₄H₉)0.74
Data sourced from Doyle et al., 1983. sci-hub.se

While gas-phase photolysis of related organic nitrates (RONO₂) releases NOx, studies have shown their aqueous-phase photolysis leads primarily to the formation of nitrous acid (HONO), representing a different chemical pathway in condensed phases. This highlights that the environmental compartment—gas versus aqueous—can fundamentally alter the degradation products and subsequent atmospheric impact of such compounds.

Hydrolysis Mechanisms in Natural Water Systems

Hydrolysis is a primary degradation pathway for this compound in aquatic environments. The rate and mechanism of this process are influenced by factors such as pH, temperature, and the presence of catalysts. Alkyl nitrites, including by analogy this compound, can undergo both acid-catalyzed and base-catalyzed hydrolysis. researchgate.net

Under acidic conditions, the hydrolysis of alkyl nitrites is significantly accelerated. helsinki.fi The proposed mechanism for primary and secondary alkyl nitrites involves protonation of the nitrite group, followed by a nucleophilic attack by water. helsinki.fi For tertiary alkyl nitrites, the reaction proceeds via a more stable carbocation intermediate (S_N1 mechanism). acs.org The structure of the alkyl group plays a crucial role; for instance, increased alkyl substitution at the carbon atom bonded to the oxygen atom generally increases the rate of acid-catalyzed hydrolysis. acs.org

Base-catalyzed hydrolysis of alkyl nitrites also occurs, where the hydroxide (B78521) ion acts as the nucleophile. dtic.mil Studies on various alkyl nitrates, which serve as a proxy, show that the rate of hydrolysis is dependent on the molecular structure. dtic.mil For instance, electron-withdrawing groups near the nitrate (B79036) group can enhance the hydrolysis rate. dtic.mil Long-chain alkyl nitrates generally exhibit slower hydrolysis rates compared to their short-chain counterparts under neutral conditions. dtic.mil

It is important to note that the hydrolysis of organic nitrates, and by extension nitrites, can be reversible, indicating that under certain conditions, the formation of these compounds from nitric acid or nitrous acid and the corresponding alcohol could occur in particulate matter. acs.org

Table 1: Factors Influencing Hydrolysis of Alkyl Nitrites/Nitrates

FactorInfluence on Hydrolysis RateMechanism
Low pH (Acidic) Increases rateAcid-catalyzed S_N1 or S_N2 pathways helsinki.fiacs.org
High pH (Basic) Increases rateBase-catalyzed nucleophilic substitution dtic.mil
Alkyl Chain Length Longer chains generally decrease the rateSteric hindrance and electronic effects dtic.mil
Alkyl Chain Branching Tertiary > Secondary > Primary (acid-catalyzed)Stability of carbocation intermediates acs.org

This table summarizes general trends for alkyl nitrites and nitrates as specific data for this compound is limited.

Biotransformation Potential in Aquatic Environments

The biotransformation of this compound in aquatic environments is another critical degradation pathway, primarily mediated by microorganisms. While direct studies on this compound are not prevalent, the biodegradation of related compounds such as nonylphenol ethoxylates and other organic nitrogen compounds provides insight into potential mechanisms.

Microbial communities in water and sediment can utilize organic nitrogen compounds as a source of nutrients and energy. mdpi.com The process of ammonification, the conversion of organic nitrogen to ammonia (B1221849), is a key step in the nitrogen cycle and can be carried out by a wide range of bacteria and fungi. nih.gov Studies on the biotransformation of various organic nitrogenous compounds have shown that factors like adsorption to surfaces and the inherent bioavailability of the compound influence the rate of ammonification. nih.gov

For compounds containing a nonyl group, such as nonylphenol, biodegradation can be slow, and the degradation products themselves can be persistent. health.state.mn.usnih.gov The degradation of nonylphenol ethoxylates, for example, often results in the formation of nonylphenol, which is more resistant to further breakdown. elchemy.comresearchgate.net In anaerobic conditions, the degradation of nonylphenol has been observed to be dependent on the presence of electron acceptors like nitrate. conicet.gov.ar

Given its structure, this compound could potentially be transformed through several microbial pathways:

Hydrolysis: Enzymatic hydrolysis could cleave the ester bond, yielding nonyl alcohol and nitrous acid.

Reduction: The nitrite group could be reduced to nitrogen gas or ammonia under anaerobic conditions by denitrifying bacteria.

Oxidation: The nonyl chain could be oxidized by various microorganisms, a common pathway for the degradation of long-chain alkanes. researchgate.netnih.gov

Table 2: Potential Biotransformation Pathways for this compound

PathwayDescriptionMediating Organisms (General)
Enzymatic Hydrolysis Cleavage of the O-N bond to form nonyl alcohol and nitrite/nitrous acid.Hydrolase-producing bacteria and fungi.
Denitrification Reduction of the nitrite group to nitrogen gas (N₂) under anoxic conditions.Denitrifying bacteria.
Ammonification Conversion of the nitrogen component to ammonia (NH₃).Ammonifying bacteria and fungi. nih.gov
Alkyl Chain Oxidation Degradation of the nine-carbon alkyl chain.Hydrocarbon-degrading bacteria. researchgate.net

This table is illustrative of potential pathways based on the biotransformation of analogous compounds.

Atmospheric Lifetimes and Global Warming Potential Assessments of this compound

Once volatilized, the fate of this compound in the atmosphere is determined by photochemical reactions and physical removal processes. Its atmospheric lifetime dictates its potential for long-range transport and its contribution to atmospheric chemistry.

The primary removal mechanism for volatile organic compounds (VOCs) in the troposphere is reaction with the hydroxyl radical (•OH). researchgate.netcopernicus.org For long-chain alkanes, which can be used as a structural analogue for the nonyl group, the rate of reaction with •OH is a key determinant of their atmospheric lifetime. nih.govresearchgate.net The atmospheric lifetime of these compounds generally decreases as the chain length increases due to a larger number of C-H bonds available for abstraction by •OH.

Photolysis, the decomposition of a molecule by light, is another important sink for alkyl nitrites. nih.gov Alkyl nitrites absorb ultraviolet radiation, leading to the cleavage of the O-N bond to produce an alkoxy radical and nitric oxide (NO). nih.gov These products can then participate in further atmospheric reactions, including the formation of ozone and other secondary pollutants. gu.se For alkyl nitrates with more than five carbon atoms, degradation by •OH radicals becomes a more dominant loss process compared to photolysis. awi.de

The atmospheric lifetime of this compound is therefore expected to be relatively short, on the order of hours to a few days, due to efficient removal by both photolysis and reaction with •OH radicals. This short lifetime would limit its potential for long-range transport.

There is no direct measurement of the Global Warming Potential (GWP) for this compound. The GWP of a compound is a measure of its ability to trap heat in the atmosphere relative to carbon dioxide (CO₂) over a specific time horizon, typically 100 years. epa.govwikipedia.org It depends on the compound's radiative efficiency (its ability to absorb infrared radiation) and its atmospheric lifetime. ipcc.ch

Table 3: Atmospheric Fate and GWP Considerations for this compound

ParameterAssessment for this compound (Inferred)Key Influencing Factors
Atmospheric Lifetime Short (hours to days)Reaction with •OH radicals, photolysis researchgate.netnih.gov
Primary Atmospheric Sinks •OH radical reaction, direct photolysisSolar radiation, •OH concentration researchgate.netawi.de
Direct GWP Likely lowShort atmospheric lifetime
Indirect GWP Possible, through formation of N₂OProduction of NO and subsequent reactions epa.govnoaa.gov

This table provides an inferred assessment based on the atmospheric chemistry of similar compounds.

Analytical Methodologies for Nonyl Nitrite Research

Chromatographic Separation and Detection of Nonyl Nitrite (B80452)

Chromatographic methods are fundamental to the analysis of nonyl nitrite, allowing for its separation from complex mixtures and subsequent quantification. Both gas and liquid chromatography are employed, each offering distinct advantages depending on the analytical requirements. acs.org

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds like this compound. The methodology often involves the derivatization of nitrite to a more volatile form to enhance detection. A common derivatizing agent is pentafluorobenzyl bromide (PFB-Br), which reacts with nitrite to form a product amenable to GC analysis. nih.govnih.gov This approach, often coupled with mass spectrometry (GC-MS), provides high sensitivity and selectivity. nih.govnih.gov

The GC-MS method allows for the accurate quantification of nitrite in various matrices. nih.gov For instance, methods have been developed for the simultaneous derivatization and quantization of nitrite using PFB-Br. nih.gov The use of stable isotope-labeled internal standards, such as ¹⁵N-labeled nitrite, is a prerequisite for accurate analysis by GC-MS, helping to account for variations during sample preparation and analysis. nih.gov The derivatization reaction is typically carried out in a suitable solvent like aqueous acetone. nih.gov Researchers have also worked on optimizing GC-MS methods for the analysis of nitrite in various samples by testing factors like gas pressure, derivatization reaction time and temperature, and extraction procedures. ncl.ac.uk

Table 1: GC-MS Parameters for Nitrite Analysis
ParameterValue/ConditionReference
Derivatizing AgentPentafluorobenzyl Bromide (PFB-Br) nih.govnih.gov
Internal Standard¹⁵N-labeled Nitrite nih.gov
Ionization ModeNegative-ion chemical ionization researchgate.net
Monitored Ions (m/z)46 for [¹⁴N]nitrite, 47 for [¹⁵N]nitrite nih.gov

High-Performance Liquid Chromatography (HPLC) is another widely used technique for the determination of nitrites. researchgate.netjfda-online.comjfda-online.com HPLC methods offer versatility in terms of detection, including UV-VIS absorbance, fluorescence, and electrochemical detection. researchgate.netnih.gov A significant advantage of HPLC is its ability to simultaneously detect both nitrite and nitrate (B79036). researchgate.net

For enhanced sensitivity and specificity, pre-column derivatization is often employed. One common derivatizing agent is 2,3-diaminonaphthalene (B165487) (DAN), which reacts with nitrite to form the highly fluorescent 2,3-naphthotriazole (NAT). researchgate.netresearchgate.net This allows for very low detection limits. researchgate.netnih.gov The choice of mobile phase is critical for achieving good separation. A common mobile phase consists of a buffered aqueous solution with an organic modifier, such as methanol. jfda-online.comjfda-online.comresearchgate.net The pH of the mobile phase is also a key parameter to optimize for clear separation from interfering peaks. jfda-online.com

Table 2: HPLC Conditions for Nitrite Analysis
ParameterConditionReference
Detection MethodUV Detector jfda-online.comresearchgate.net
Mobile Phase0.01 M octylammonium orthophosphate in 30% (v/v) aqueous methanol jfda-online.comjfda-online.comresearchgate.net
Mobile Phase pH7.0 jfda-online.comjfda-online.comresearchgate.net
Flow Rate0.8 mL/min jfda-online.comjfda-online.comresearchgate.net
Derivatizing Agent2,3-diaminonaphthalene (DAN) researchgate.netresearchgate.net
Detection Limit0.114 mg/kg (UPLC-MS) nih.gov
Recovery Rate96.6% to 105.7% jfda-online.comjfda-online.comresearchgate.net

Spectroscopic Techniques for this compound Reaction Monitoring

Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions involving this compound in real-time. They provide insights into reaction kinetics, mechanisms, and the formation of transient intermediates.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful Process Analytical Technology (PAT) tool that allows for the continuous monitoring of chemical reactions as they occur. mt.commdpi.com By inserting a probe directly into the reaction vessel, spectra can be collected in real-time, providing a "molecular video" of the reaction. mdpi.com This technique enables the tracking of reactants, intermediates, and products throughout the course of the reaction, offering a comprehensive understanding of the process. mt.commdpi.com

In-situ FTIR is particularly useful for studying the formation and consumption of transient species, such as diazonium salts, which are intermediates in many reactions. mdpi.com The ability to monitor these species in real-time helps in optimizing reaction parameters and ensuring the successful development of chemical processes. mdpi.com This method eliminates the need for time-consuming offline analysis and reduces operator exposure to potentially hazardous chemicals. mdpi.com

UV-Visible spectrophotometry is a widely used technique for conducting kinetic studies of reactions involving nitrite. researchgate.netnih.gov The method is based on monitoring the change in absorbance of a reacting species over time at a specific wavelength. researchgate.net This technique is particularly useful for determining reaction rates and investigating the influence of various parameters, such as reactant concentrations and temperature, on the reaction kinetics. researchgate.net

For instance, the reaction of nitrite can be followed by monitoring the absorbance changes of a colored reagent that reacts with it. researchgate.net Stopped-flow techniques can be coupled with spectrophotometry to study very fast reactions by monitoring the absorbance of an intermediate within a very short period. nih.gov The initial reaction rate can often be linearly correlated with the concentration of nitrite, allowing for its quantification. nih.gov While direct UV spectrophotometry can be used, the overlapping absorption spectra of nitrite and nitrate can present challenges, which can be addressed using advanced data analysis techniques like machine learning. spectroscopyonline.comeawag.ch

Table 3: Kinetic Spectrophotometric Parameters for Nitrite Determination
ParameterValue/ConditionReference
TechniqueStopped-flow kinetic spectrophotometry nih.gov
Wavelengths (λmax)585 nm and 409 nm (depending on concentration) researchgate.net
Temperature40°C researchgate.net
Detection Limit4.8 x 10⁻⁹ M nih.gov
Linear Range1.0 x 10⁻⁸ to 6.0 x 10⁻⁶ M nih.gov

Mass Spectrometric Identification of this compound and Its Reaction Products

Mass spectrometry (MS) is an essential tool for the structural elucidation and identification of this compound and its reaction products. researchgate.netmdpi.com When coupled with a separation technique like GC or LC, it provides a powerful analytical platform for complex mixture analysis. researchgate.netnih.gov

GC-MS is frequently used for the analysis of nitrite following derivatization. nih.govnih.gov The mass spectrometer provides definitive identification of the derivatized nitrite based on its mass-to-charge ratio (m/z) and fragmentation pattern. researchgate.net For example, in the analysis of nitrite using PFB-Br derivatization, selected ion monitoring (SIM) mode is often used to enhance sensitivity and selectivity by focusing on specific ions characteristic of the nitrite derivative. researchgate.netnih.gov The use of stable isotopes, such as ¹⁸O-labeled water, can help in elucidating reaction mechanisms by tracking the incorporation of isotopes into the final products. researchgate.netnih.gov

LC-MS, particularly Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), offers high throughput and sensitivity for the analysis of nitrite and its reaction products. nih.gov Selected ion reaction mode in the mass spectrometer allows for the specific identification and quantification of target analytes. nih.gov Mass spectrometry is also crucial for identifying novel cross-linking sites in proteins that may be formed as a result of reactions involving nitrite or its derivatives. mdpi.com By analyzing the fragmentation patterns of peptides, researchers can pinpoint the exact location of modifications. mdpi.com

Ionization Techniques for this compound Derived Species

The conversion of neutral this compound molecules into gaseous ions is a prerequisite for mass spectrometric analysis. The choice of ionization technique is critical as it directly influences the resulting mass spectrum, affecting the abundance of the molecular ion and the extent of fragmentation.

Electron Impact (EI) Ionization: Electron impact (EI) is a "hard" ionization technique that involves bombarding the vaporized sample with a high-energy electron beam (typically 70 eV). waters.com This process imparts significant energy to the analyte molecule, causing the ejection of an electron to form a radical cation known as the molecular ion (M⁺•). waters.com Due to the excess energy, the molecular ion of compounds like this compound is often unstable and prone to extensive fragmentation. creative-proteomics.com While this fragmentation provides valuable structural information, it can sometimes lead to a weak or even absent molecular ion peak, making it difficult to determine the molecular weight directly. creative-proteomics.com

Chemical Ionization (CI): In contrast to EI, chemical ionization (CI) is a "soft" ionization method that results in less fragmentation and typically produces a more abundant ion related to the intact molecule. waters.com This technique involves the ionization of a reagent gas (e.g., methane (B114726) or isobutane) in the ion source, creating a plasma of reagent ions. waters.comoup.com These reagent ions then react with the analyte molecules through gentler processes like proton transfer. waters.com For this compound, this would likely result in a protonated molecule, [M+H]⁺, which has a mass-to-charge ratio one unit higher than the molecular weight. oup.comoup.com The use of CI is particularly advantageous for confirming the molecular weight of alkyl nitrites. oup.comoup.com Negative Chemical Ionization (NCI) is another variant that can offer high sensitivity for electronegative compounds, proceeding through mechanisms like electron capture or proton abstraction. waters.comnih.gov

Table 1: Comparison of Ionization Techniques for this compound Analysis
TechniquePrinciplePrimary Ion FormedFragmentationKey AdvantageReference
Electron Impact (EI)High-energy electron bombardment (70 eV)M⁺• (Molecular Ion)ExtensiveProvides detailed structural information from fragment patterns. waters.comcreative-proteomics.com
Chemical Ionization (CI)Ion-molecule reactions with a reagent gas[M+H]⁺ (Protonated Molecule)Minimal ("Soft")Preserves the molecular ion, simplifying molecular weight determination. waters.comoup.comoup.com
Negative Chemical Ionization (NCI)Electron capture or reaction with negative reagent ions[M-H]⁻ or M⁻•VariableOffers very high sensitivity for specific electronegative compounds. waters.comnih.gov

Fragmentation Pattern Analysis for Structural Elucidation

The fragmentation of a molecular ion in a mass spectrometer is not random; it follows predictable chemical pathways determined by the molecule's structure. Analyzing this fragmentation pattern is a powerful method for structural elucidation. nih.gov While specific fragmentation data for this compound is not extensively published, patterns can be inferred from the general behavior of alkyl nitrites and the documented spectra of related compounds like nonyl nitrate. researchgate.nettandfonline.comnist.gov

Under electron impact, the this compound molecular ion would be expected to undergo several key fragmentation processes:

Loss of the Nitroso Group: Cleavage of the weak O-NO bond is a common pathway for alkyl nitrites, which would result in the loss of a neutral NO radical (30 Da) and the formation of a nonyloxonium ion [C₉H₁₉O]⁺.

Alpha-Cleavage: Fission of the C-O bond can occur, leading to the formation of a nonyl cation [C₉H₁₉]⁺ (m/z 127).

Alkyl Chain Fragmentation: The nonyl chain itself can fragment, producing a characteristic series of hydrocarbon ions separated by 14 Da (representing CH₂ groups), such as CₙH₂ₙ₊₁⁺ ions at m/z 43, 57, 71, 85, etc.

Rearrangement Reactions: More complex rearrangements can also occur. For some alkyl nitrites, a peak at m/e = 74 corresponding to [CH₃CHONO]⁺ is characteristic of sec-alkyl nitrites. tandfonline.com

For comparison, the electron ionization mass spectrum of the related compound, nonyl nitrate (C₉H₁₉NO₃), shows characteristic fragments resulting from the loss of the nitrate group and cleavage along the alkyl chain. researchgate.net This comparative analysis helps in predicting and interpreting the mass spectrum of this compound. The fragmentation of nitro-fatty acids, for instance, occurs mainly through the loss of the NO₂⁻ anion or the neutral loss of HNO₂. nih.govresearchgate.net

Table 2: Predicted and Known Fragmentation Ions for this compound and Related Compounds
m/zProposed Ion Identity/Origin (this compound)Observed in Related Compounds?Reference
159[M]⁺• (Molecular Ion)Often weak or absent for alkyl nitrites. creative-proteomics.com
129[M - NO]⁺ (Loss of nitroso radical)Primary fragmentation pathway for nitrites. researchgate.net
127[C₉H₁₉]⁺ (Nonyl cation from C-O cleavage)Common for long-chain alkyl compounds. oup.com
85[C₆H₁₃]⁺ (Alkyl fragment)Yes (Observed in pentyl nitrate spectrum). oup.com
71[C₅H₁₁]⁺ (Alkyl fragment)Yes (Base peak for pentyl nitrate). oup.com
57[C₄H₉]⁺ (Alkyl fragment)Yes (Observed in pentyl nitrate spectrum). oup.com
43[C₃H₇]⁺ (Alkyl fragment)Yes (Observed in pentyl nitrate spectrum). oup.com
30[NO]⁺Common fragment for nitro and nitroso compounds. researchgate.net

Advanced Hyphenated Techniques for Complex Mixture Analysis Involving this compound

To analyze this compound in complex matrices, a separation step is required prior to detection. nih.govmdpi.com Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for this purpose. nih.govlongdom.orgijpsjournal.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for the analysis of volatile and thermally stable compounds like this compound. longdom.orgijpsjournal.com In this method, a gas chromatograph separates the components of a mixture, which are then introduced sequentially into the mass spectrometer for ionization and detection. ijpsjournal.com The use of headspace GC-MS has been specifically proposed as a fast and efficient method for identifying alkyl nitrites and their degradation products. researchgate.nettandfonline.comojp.govtandfonline.com The chromatographic separation allows for the resolution of this compound from other volatile components in the sample, while the mass spectrometer provides definitive identification based on its mass spectrum and fragmentation pattern. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): Liquid chromatography-mass spectrometry (LC-MS) is another powerful hyphenated technique that separates compounds in a liquid phase before MS analysis. longdom.orgijpsjournal.com LC-MS is particularly valuable for analyzing compounds that are not suitable for GC due to low volatility or thermal instability. nih.gov For nitrite analysis in general, LC-MS methods have been developed using interfaces like electrospray ionization (ESI) to quantify nitrite anions in various samples. nih.govnih.gov While this compound itself is volatile, LC-MS could be employed for its analysis in liquid samples, such as biological fluids, potentially with minimal sample preparation. nih.govunl.edu The combination of LC with tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity, making it suitable for trace-level detection in complex matrices. nih.govunl.edu

Table 3: Comparison of Hyphenated Techniques for this compound Analysis
TechniquePrincipleTypical Ion SourceApplicability to this compoundKey AdvantageReference
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds in a gas phase before MS analysis.Electron Impact (EI), Chemical Ionization (CI)Highly suitable due to the volatility of this compound.Excellent for separating and identifying volatile organic compounds in complex mixtures. tandfonline.comlongdom.orgojp.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)Separates compounds in a liquid phase before MS analysis.Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Applicable for direct analysis of liquid samples or when derivatization is used.Versatile for a wide range of compounds, including non-volatile and thermally labile ones. nih.govlongdom.orgnih.gov

Applications and Emerging Roles of Nonyl Nitrite in Chemical Science

Nonyl Nitrite (B80452) as a Reagent in Synthetic Organic Chemistry

Nonyl nitrite serves as a valuable reagent in the field of synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocyclic compounds and the generation of radical intermediates for polymerization processes.

Application in Nitrogen-Containing Heterocycle Synthesis

Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and materials. nih.gov The synthesis of these complex molecules often relies on the strategic introduction of nitrogen atoms, a process where alkyl nitrites like this compound can play a crucial role. While direct research specifically detailing this compound's application is emerging, the broader class of alkyl nitrites is known to be effective in nitrosation reactions. These reactions can be pivotal in forming key intermediates for heterocycle synthesis. For instance, the nitrosation of active methylene (B1212753) compounds can lead to the formation of oximes, which are versatile precursors for synthesizing isoxazoles, pyrazoles, and other important heterocyclic systems.

Recent studies have highlighted the use of nitrite as a nitrogen source in the catalytic synthesis of N,O-containing heterocycles like isoxazolines and isoxazoles. nih.gov This is achieved through the in-situ generation of a nitrile oxide intermediate, which then undergoes cyclization. nih.gov This approach showcases the potential for utilizing nitrite sources, including alkyl nitrites, in innovative, one-pot tandem reactions to build complex heterocyclic structures. nih.gov The development of novel synthetic methods for constructing nitrogen-containing heterocycles is an area of continuous interest due to their prevalence in biologically active and medicinally relevant compounds. rsc.org

Role in Generation of Radical Intermediates for Polymerization

Radical polymerization is a cornerstone of polymer synthesis, relying on the generation of radical species to initiate the chain-growth process. libretexts.org this compound can serve as a source of radicals. Upon thermal or photochemical decomposition, it can generate a nonyloxy radical and a nitric oxide radical. The nonyloxy radical, in particular, can initiate polymerization by adding to a monomer, creating a new radical that propagates the polymer chain.

The generation of radical intermediates is a critical step in various polymerization techniques. researchgate.net While common initiators include peroxides and azo compounds, the transient nonyl radical has been noted as obtainable for such processes. libretexts.orgwindows.net The ability to control the generation of these radical species is essential for producing well-defined polymers. beilstein-journals.org

This compound in Polymer and Materials Chemistry

The utility of this compound extends into the realm of polymer and materials chemistry, where it can function as part of an initiator system for radical polymerization and participate in cross-linking reactions to modify polymer properties.

Initiator Systems for Radical Polymerization

In radical polymerization, the initiator's role is to produce radicals that trigger the polymerization of monomers. libretexts.org this compound can be a component of such initiator systems. The decomposition of this compound generates radicals that can initiate the polymerization of various vinyl monomers. libretexts.org The efficiency of initiation and the resulting polymer characteristics can be influenced by the reaction conditions and the specific monomer being used.

Different polymerization methods, such as reversible addition-fragmentation chain-transfer (RAFT) polymerization and nitroxide-mediated polymerization (NMP), offer controlled polymerization processes. beilstein-journals.orgacs.org While these methods often employ specific initiators and control agents, the fundamental principle of radical generation is shared. The choice of initiator is crucial as it can affect the polymerization rate and the properties of the final polymer. mdpi.com

Involvement in Polymer Cross-linking Reactions

Cross-linking is a process that involves forming chemical bonds between polymer chains, resulting in a three-dimensional network structure. ebeammachine.com This modification significantly enhances the mechanical strength, thermal stability, and chemical resistance of the polymer. google.comradpol.eu this compound can be involved in these reactions, for example, by acting as an end-capping agent where cross-linking occurs at the ends of the polymer backbone. google.com

The density of cross-links can be controlled to tailor the properties of the final material, such as its flexibility and stiffness. ebeammachine.com Chemical cross-linking creates stable covalent bonds within the polymer network, leading to robust materials suitable for various applications. ebeammachine.comgoogle.com

Utilization of this compound in Atmospheric Chemistry Simulation Studies

Understanding the chemical processes occurring in the Earth's atmosphere is crucial for modeling air quality and climate. Atmospheric chemistry simulations often rely on laboratory data for the kinetics and mechanisms of relevant reactions. acs.org While direct studies on this compound may be limited, the broader class of alkyl nitrites is relevant to atmospheric chemistry as they can be sources of nitrogen oxides (NOx), which are key players in tropospheric ozone formation and the nitrogen cycle. nih.gov

The photolysis of alkyl nitrites in the atmosphere can produce nitric oxide (NO) and alkoxy radicals. These products can then participate in a cascade of reactions that influence the concentrations of ozone and other important atmospheric constituents. Molecular dynamics simulations are a tool used to study the behavior of molecules like nitrites and nitrates at interfaces, such as on the surface of atmospheric aerosols, which is important for understanding heterogeneous atmospheric chemistry. nih.gov Models like GEOS-Chem are used to simulate the distribution of nitrate (B79036) aerosols and their impact on the climate. energy.govresearchgate.netnih.gov

Development of this compound Derivatives for Specialized Chemical Functions

The development of derivatives from this compound primarily revolves around its reactivity as an ester of nitrous acid. Rather than creating stable, isolated derivatives of this compound itself, the compound is often utilized as a reagent to introduce specific functional groups into other molecules, thereby creating derivatives of those substrates. The long nine-carbon (nonyl) chain influences its physical properties, such as solubility in organic solvents, but the chemical function is largely dictated by the reactive nitrite group (-ONO).

Research into the functional applications of this compound and its derivatives has focused on leveraging its ability to act as a source of the nitroso group (NO) or to participate in reactions that modify other organic substrates. These applications are crucial in fields ranging from classic organic synthesis to materials science.

Key Areas of Derivative Development and Functional Application:

Reagents for C-H Bond Functionalization: One of the most significant applications of long-chain alkyl nitrites like this compound is in remote C-H bond functionalization. The Barton Reaction provides a classic example of this specialized function. In this photochemical reaction, the alkyl nitrite is homolytically cleaved by UV light to form an alkoxy radical. escholarship.org This radical can then abstract a hydrogen atom from a δ-carbon within the same molecule through a 1,5-hydrogen atom transfer, leading to the formation of a carbon-centered radical. escholarship.org This radical is subsequently trapped by the nitrosyl radical, tautomerizing to an oxime. This process effectively transforms a simple, unactivated methylene or methyl group into a functionalized oxime group, which can be further converted into other functionalities. The long alkyl chain of this compound is particularly suited for reactions in nonpolar media.

In Situ Diazotization Reagents: Alkyl nitrites are widely used as mild and efficient diazotizing agents in organic synthesis. researchgate.net They serve as a source of the nitrosonium ion (NO⁺) under acidic conditions, which reacts with primary aromatic amines to form diazonium salts. While smaller alkyl nitrites like isoamyl nitrite or tert-butyl nitrite are more commonly cited, this compound can perform the same function. researchgate.net These in situ-generated diazonium salts are highly versatile intermediates that can be converted into a wide array of functional groups (e.g., -OH, -F, -Cl, -Br, -I, -CN, -H), thus creating a diverse range of functionalized aromatic derivatives.

A modern application of this chemistry is in materials science, specifically for the functionalization of carbon nanotubes (CNTs). Aryl diazonium salts can be used to attach functional groups to the surface of CNTs. rsc.org Alkyl nitrites, such as this compound, are advantageous for the in situ generation of these diazonium species from an aniline (B41778) derivative, avoiding the need to isolate the often unstable diazonium salts. rsc.org This process modifies the properties of the CNTs, for example, by improving their solubility and processability. rsc.org

Nitrosating and Nitrating Agents: this compound can act as a nitrosating agent for various nucleophiles, including amines and amides. escholarship.org Furthermore, under specific oxidative conditions, it can serve as a nitrating agent. researchgate.net The primary product of its reduction can be nonanol and nitrogen oxides. smolecule.com Conversely, oxidation can yield nonanoic acid. smolecule.com The substitution of the nitrite group allows for the creation of various substituted nonyl compounds. smolecule.com

The table below summarizes the primary roles of this compound in creating functionalized derivatives from various substrates.

Functional Role Substrate Type Intermediate Species Resulting Functional Group/Derivative Key Reaction
C-H FunctionalizationAlkanes, SteroidsAlkoxy Radical, Nitrosyl RadicalOximeBarton Reaction
DiazotizationPrimary Aromatic AminesDiazonium Salt-OH, -X (Halogen), -CN, etc.Sandmeyer-type Reactions
Surface FunctionalizationCarbon NanotubesAryl Diazonium SaltCovalently-bound Aryl GroupsDiazonium-based Functionalization
NitrosationAmines, AmidesNitrosonium IonN-Nitroso CompoundsNitrosation

Future Research Trajectories and Unresolved Challenges in Nonyl Nitrite Chemistry

Elucidating Undiscovered Reaction Pathways and Mechanistic Complexities

A primary area for future research lies in the comprehensive elucidation of the reaction pathways of nonyl nitrite (B80452). While its role in certain reactions is understood, many mechanistic details and potential secondary reactions remain obscure. For instance, the oxidation of alkoxy radicals, which can be formed from alkyl nitrite photolysis, presents a complex web of potential isomerization and fragmentation reactions. mit.edu Understanding these branching pathways is crucial for predicting the formation of various products.

Future studies should focus on:

Identifying Novel Intermediates: The identification of transient intermediates in nonyl nitrite reactions is critical. For example, in the reaction of ammonium (B1175870) and nitrite ions, dinitrogen trioxide (N2O3) has been proposed as a key intermediate. researchgate.net Similar efforts are needed to characterize intermediates in reactions involving this compound to build a complete mechanistic picture.

Investigating Reaction Kinetics: Detailed kinetic studies are necessary to understand the factors influencing reaction rates. This includes examining the impact of pH, temperature, and the presence of catalysts on the decomposition and reaction of this compound. researchgate.net

Exploring Photochemical Reactions: The photolysis of alkyl nitrites is a known source of alkoxy radicals. mit.edu Further investigation into the photochemistry of this compound under various environmental conditions will provide insights into its atmospheric chemistry and potential role in the formation of secondary organic aerosols.

Synergistic Integration of Advanced Computational and Experimental Methodologies

The integration of computational chemistry with experimental studies offers a powerful approach to unraveling the complexities of this compound chemistry. researchgate.netconfex.com Computational methods, such as Density Functional Theory (DFT), can provide detailed insights into reaction mechanisms, transition states, and the electronic structure of intermediates that are often difficult to observe experimentally. nih.gov

Key areas for synergistic research include:

Predicting Reaction Outcomes: Computational models can be developed to predict the products of this compound reactions under different conditions, guiding experimental design and saving resources. uoncourses.org For instance, computational studies have been used to predict the facile release of nitrite from model thionitrate compounds, providing insights relevant to the bioactivation of related molecules. nih.gov

Validating Mechanistic Hypotheses: Experimental data can be used to validate and refine computational models. researchgate.net For example, comparing experimentally determined reaction rates with those calculated from theoretical models can confirm proposed reaction pathways. nih.gov

Understanding Spectroscopic Data: Computational simulations can aid in the interpretation of complex spectroscopic data, helping to identify unknown species and understand their electronic properties. osti.gov

Table 1: Examples of Integrated Computational and Experimental Approaches in Nitrite Chemistry

Research AreaExperimental TechniqueComputational MethodSynergy
Electrochemical Nitrite OxidationCyclic VoltammetryButler-Volmer Equation SimulationUnderstanding electron transfer kinetics and reaction mechanisms at electrode surfaces. researchgate.net
Nitric Oxide GenerationProduct Yield AnalysisDensity Functional Theory (DFT)Elucidating the mechanism of NO generation from nitrite complexes and predicting reaction barriers. nih.gov
Thionitrate DecompositionNot specified in abstractHigh-level Quantum Chemistry CalculationsPredicting the relative ease of nitric oxide versus nitrite release from model compounds. nih.gov
Electrochemical Nitrate (B79036) ReductionNot specified in abstractDensity Functional Theory (DFT)Screening potential single-atom catalysts for efficient nitrate conversion to ammonia (B1221849). acs.org

Sustainable Synthesis and Environmental Remediation Strategies for this compound

The development of sustainable methods for both the synthesis and remediation of this compound is a growing area of importance. Green chemistry principles should be applied to minimize the environmental impact of processes involving this compound.

Future research should focus on:

Green Synthesis Routes: Exploring alternative, environmentally benign synthetic pathways for this compound that reduce waste and avoid the use of hazardous reagents. This could involve the use of biocatalysts or novel catalytic systems.

Bioremediation and Biodegradation: Investigating the potential for microorganisms to degrade this compound and its byproducts in contaminated soil and water. ks.gov This includes identifying the specific enzymes and metabolic pathways involved.

Advanced Oxidation Processes: Studying the efficacy of advanced oxidation processes (AOPs), such as ozonation or photocatalysis, for the complete mineralization of this compound into harmless products.

Permeable Reactive Barriers (PRBs): Developing and optimizing PRB technology using novel filler materials, such as modified biochar, for the in situ remediation of groundwater contaminated with nitrite and other nitrogenous compounds. frontiersin.org

Contextualizing this compound within Evolving Environmental Chemical Paradigms

The understanding of the environmental role of chemical compounds is constantly evolving. Future research must place this compound within these new paradigms, considering its entire lifecycle and potential for long-range transport and transformation.

Key considerations include:

Atmospheric Chemistry and Transport: Investigating the role of this compound in atmospheric chemical processes, including its contribution to the formation of particulate matter and its potential for long-range transport. sciencedaily.com The reaction of alkoxy radicals from alkyl nitrites can lead to the formation of organonitrates, which are components of secondary organic aerosols. mit.edu

Aquatic Toxicology and Ecotoxicology: Assessing the toxicity of this compound and its degradation products to aquatic organisms. Nitrite is known to be toxic to many aquatic species. aquamonitrix.com

Soil Chemistry and Fate: Studying the adsorption, desorption, and transformation of this compound in different soil types to predict its mobility and potential for groundwater contamination.

Innovations in Trace Analytical Techniques for this compound

The ability to detect and quantify this compound at trace levels is fundamental to understanding its chemistry and environmental impact. While various methods exist for nitrite analysis in general, there is a need for techniques that are specific, sensitive, and adaptable for this compound in complex matrices. mdpi.comnih.gov

Innovations in this area should target:

Enhanced Sensitivity and Selectivity: Developing new analytical methods with lower detection limits and higher selectivity for this compound. This could involve the use of novel derivatization reagents or advanced separation techniques like ultra-performance liquid chromatography-mass spectrometry (UPLC-MS). mdpi.com

Real-time Monitoring: Creating sensors and portable devices for the real-time, in-situ monitoring of this compound in environmental samples. Electrochemical sensors and microchip electrophoresis are promising technologies in this regard. mdpi.com

Advanced Spectroscopic and Spectrometric Methods: Exploring the application of techniques like chemiluminescence and X-ray fluorescence microscopy for the sensitive detection of nitrite and related species. nih.govnih.gov A significant challenge in some analytical methods is the potential for false positives due to the presence of other nitrogen-containing compounds like nitrates. usp.org

Table 2: Comparison of Analytical Techniques for Nitrite Detection

Analytical TechniquePrincipleAdvantagesDisadvantages
Spectrophotometry (Griess Test)Diazotization and coupling reaction forming a colored azo dye. medwinpublishers.comresearchgate.netSimple, rapid, low cost, high sensitivity. mdpi.comRequires reagents, potential for cross-reactivity. mdpi.com
Ion Chromatography (IC)Separation of ions based on their affinity for an ion-exchange resin. mdpi.comCan analyze multiple anions simultaneously.May require sample pre-treatment. mdpi.com
ChemiluminescenceDetection of light emitted from a chemical reaction. nih.govVery high sensitivity (low nanomolar range). nih.govRequires specialized equipment.
Electrochemical MethodsMeasurement of the current or potential change resulting from the oxidation or reduction of nitrite. um.esRapid response, portable, low cost. um.esPotential for interference from other species. um.es
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation by chromatography followed by mass-based detection. mdpi.comHigh sensitivity and specificity. mdpi.comSusceptible to matrix effects. mdpi.com

Q & A

Q. What are the standard analytical methods for detecting and quantifying nonyl nitrite in environmental or biological samples?

this compound analysis typically employs techniques validated for nitrate/nitrite detection, adapted to its specific chemical properties. Key methods include:

  • Ion Chromatography with Conductivity Detection (IC/CD) : Effective for aqueous samples (e.g., drinking water) with detection limits as low as 20 µg/L for nitrate derivatives .
  • UV-Vis Spectrophotometry : Utilizes Griess reagent for nitrite detection via diazotization, achieving high sensitivity (λ=540 nm) .
  • Voltammetry : Suitable for soil matrices, using static mercury drop electrodes to distinguish nitrite from nitrate .
    Methodological Tip: Validate recovery rates (83–114% for IC/CD) and account for matrix-specific interferences (e.g., chloride in seawater) .

Q. How should this compound be stored to maintain stability in experimental settings?

this compound is prone to degradation under light, heat, and oxygen. Best practices include:

  • Inert Atmosphere Storage : Use argon or nitrogen gas to prevent oxidation .
  • Temperature Control : Store at –20°C in amber glass vials to minimize photolysis .
  • Regular Monitoring : Quantify degradation products (e.g., nitric oxide) using HPLC or chemiluminescence assays .

Q. What experimental controls are critical when studying this compound’s biological interactions?

  • Negative Controls : Include solvent-only treatments (e.g., methanol) to isolate this compound-specific effects .
  • Cytotoxicity Assays : Pre-screen cell viability to avoid confounding results from non-specific toxicity .
  • Endpoint-Specific Controls : For metabolic studies, use inhibitors like PTIO to block nitric oxide pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound concentration data across studies?

Contradictions often arise from methodological variability. Strategies include:

  • Standardized Protocols : Adopt EPA IRIS guidelines for study design, emphasizing transparency in data presentation (e.g., raw numerical data over Western blot images) .
  • Meta-Analysis : Use tools like GraphPad Prism to harmonize datasets, applying ANOVA with Bonferroni correction (p<0.05) to assess significance .
  • Contextual Validation : Compare environmental factors (e.g., microbial activity in soil vs. water) that alter nitrite turnover rates .

Q. What experimental designs optimize this compound synthesis for mechanistic studies?

  • DOE (Design of Experiments) : Apply Plackett-Burman and Box-Behnken designs to optimize reaction parameters (e.g., pH, temperature, precursor ratios) .
  • Isotopic Labeling : Use ¹⁵N-labeled nitrite to trace metabolic pathways in denitrification or DNRA studies .
  • In Situ Characterization : Pair synthesis with real-time FTIR or NMR to monitor intermediate formation .

Q. How can this compound’s role in nitrogen cycling be distinguished from co-occurring nitrate/nitrite species?

  • Selective Inhibition : Employ chlorate to suppress nitrate reductase activity, isolating this compound-specific pathways .
  • Microbial Profiling : Use metagenomics to identify nitrite-oxidizing bacteria (NOB) or comammox species in environmental samples .
  • Kinetic Modeling : Compare rate constants (k) for this compound vs. inorganic nitrite in redox reactions .

Q. What statistical approaches are recommended for longitudinal studies on this compound’s environmental persistence?

  • Time-Series Analysis : Use GIS tools (e.g., ArcGIS) to map spatial-temporal trends, as demonstrated in groundwater nitrite studies .
  • Multivariate Regression : Account for covariates like pH, organic carbon, and microbial biomass .
  • Detection Limit Adjustment : Apply censored data models (e.g., Tobit regression) for values below analytical thresholds .

Methodological Resources

  • Data Transparency : Follow IRIS guidelines for raw data archiving and endpoint-specific rationales .
  • Reproducibility : Document synthesis and storage conditions per Beilstein Journal protocols (e.g., inert atmosphere details, purity validation) .
  • Ethical Design : Ensure academic freedom in collaborative studies, with clear demarcation between research and consultancy tasks .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.